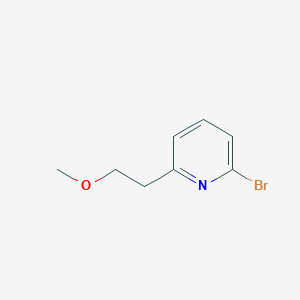

2-Bromo-6-(2-methoxyethyl)pyridine

Description

Properties

CAS No. |

1093879-47-0 |

|---|---|

Molecular Formula |

C8H10BrNO |

Molecular Weight |

216.07 g/mol |

IUPAC Name |

2-bromo-6-(2-methoxyethyl)pyridine |

InChI |

InChI=1S/C8H10BrNO/c1-11-6-5-7-3-2-4-8(9)10-7/h2-4H,5-6H2,1H3 |

InChI Key |

MKPRHUMWXADVAI-UHFFFAOYSA-N |

Canonical SMILES |

COCCC1=NC(=CC=C1)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 2-Bromo-6-Alkyl Substituted Pyridines

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds are of paramount importance. Among these, pyridine-based ring systems are one of the most extensively utilized scaffolds due to their profound effect on pharmacological activity.[1][2] This has led to the discovery of numerous broad-spectrum therapeutic agents. The strategic substitution of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic behavior.

This guide focuses on a specific, high-value subclass: 2-bromo-6-alkyl substituted pyridines. The presence of a bromine atom at the 2-position provides a crucial reactive handle for synthetic chemists, enabling a wide array of cross-coupling reactions for further molecular elaboration.[3][4] Simultaneously, the alkyl group at the 6-position offers a powerful tool to modulate key physical properties such as melting point, boiling point, and solubility. An understanding of these properties is not merely academic; it is fundamental to optimizing reaction conditions, developing purification strategies, and designing effective drug delivery systems. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the physical characteristics of these versatile building blocks.

The Influence of Molecular Structure on Physical Properties

The physical properties of 2-bromo-6-alkyl pyridines are a direct consequence of their molecular architecture. The pyridine ring itself is aromatic and polar, while the bromo and alkyl substituents introduce distinct electronic and steric effects.

-

The Pyridine Core: The nitrogen atom in the pyridine ring is electron-withdrawing and capable of acting as a hydrogen bond acceptor, influencing the molecule's polarity and intermolecular interactions.

-

The Bromo Substituent: The bromine atom is highly electronegative and polarizable. It significantly contributes to the molecule's dipole moment and provides a site for halogen bonding. 2-Bromopyridine is noted to have a higher density and toxicity compared to other isomers.[5]

-

The Alkyl Substituent: The nature of the alkyl group at the 6-position is a key determinant of the compound's physical state and solubility. As the length of the alkyl chain increases, van der Waals forces become more significant, which systematically impacts melting and boiling points.[6][7] Furthermore, a longer alkyl chain increases the molecule's lipophilicity, thereby decreasing its solubility in polar solvents like water and increasing its solubility in nonpolar organic solvents.

Diagram: Key Structural Features Influencing Physical Properties

Caption: Core molecular components and their influence on physical properties.

Key Physical Properties: A Quantitative Overview

The interplay of the structural features described above gives rise to a predictable trend in the physical properties of 2-bromo-6-alkyl pyridines. This section provides a summary of these properties, with a focus on how they change with the increasing size of the alkyl substituent.

Melting and Boiling Points

For a homologous series of 2-bromo-6-alkyl pyridines, both melting and boiling points generally increase with the length of the alkyl chain. This is due to the enhancement of intermolecular van der Waals forces with increasing molecular surface area and weight. While shorter-chain derivatives like 2-bromo-6-methylpyridine are liquids at room temperature, longer-chain or more substituted analogs may be solids.[8][9][10]

Solubility Profile

The solubility of these compounds is governed by the "like dissolves like" principle. The polar pyridine ring imparts some degree of solubility in polar solvents, but this is often counteracted by the nonpolar alkyl chain and the bromine atom.

-

Aqueous Solubility: Generally low and decreases as the alkyl chain length increases. 2-bromo-6-methylpyridine is described as not miscible or difficult to mix with water.[8][10]

-

Organic Solvent Solubility: These compounds typically exhibit good solubility in a range of common organic solvents. For example, 2-bromo-6-methylpyridine is soluble in chloroform and ethyl acetate.[8][10] The solubility in nonpolar solvents (e.g., hexanes, toluene) is expected to increase with the size of the alkyl group.

Spectroscopic Data

Spectroscopic techniques are essential for the identification and characterization of 2-bromo-6-alkyl pyridines.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons on the pyridine ring typically appear in the aromatic region (δ 7.0-8.5 ppm). The protons of the alkyl group will have characteristic shifts and coupling patterns depending on their structure. For example, the methyl protons of 2-bromo-6-methylpyridine would appear as a singlet further upfield.

-

¹³C NMR: The carbon atoms of the pyridine ring will resonate in the downfield region (δ 120-160 ppm), with the carbon attached to the bromine atom being significantly deshielded. The signals for the alkyl carbons will appear in the upfield region.

-

-

Infrared (IR) Spectroscopy: Characteristic peaks for C=N and C=C stretching vibrations of the pyridine ring are typically observed in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring and the alkyl group will also be present.

Summary of Physical Properties

The following table summarizes the known physical properties of several 2-bromo-6-alkyl substituted pyridines. Note that data for a complete homologous series is not always available in a single source, and values may vary slightly between suppliers.

| Compound | Alkyl Group | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (at 25°C) | Boiling Point (°C) | Density (g/mL at 25°C) |

| 2-Bromo-6-methylpyridine | -CH₃ | C₆H₆BrN | 172.02 | Liquid | 102-103 / 20 mmHg[8][9][10] | 1.512[8][9][10] |

| 2-Bromo-6-ethylpyridine | -CH₂CH₃ | C₇H₈BrN | 186.05 | Liquid | 217.9 ± 20.0 / 760 mmHg[3] | Not specified |

| 2-Bromo-6-acetylpyridine | -COCH₃ | C₇H₆BrNO | 200.03 | Solid | 271.2 ± 25.0 (Predicted) | 1.534 ± 0.06 (Predicted) |

Data compiled from various chemical supplier databases and literature.[3][8][9][10][11]

Experimental Determination of Physical Properties

Accurate determination of physical properties is crucial for both research and development. The following section outlines standard, self-validating protocols for key measurements.

Protocol 1: Melting Point Determination

The melting point is a critical indicator of purity.[12] Pure crystalline compounds typically melt over a narrow range (0.5-1.0°C), whereas impurities lower the melting point and broaden the range.[13]

Methodology (Capillary Method using a Mel-Temp Apparatus):

-

Sample Preparation:

-

Ensure the compound is a fine, dry powder. If necessary, grind a small amount using a mortar and pestle.[12]

-

Press the open end of a capillary tube into the powder to collect a small amount of sample.

-

Tap the sealed end of the tube gently on a hard surface to pack the sample down to a height of 2-3 mm.

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.

-

Place a calibrated thermometer in the designated well.

-

-

Measurement:

-

Rapid Determination (Optional but recommended): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate measurement.[13]

-

Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[12]

-

Begin heating again at a slow, controlled rate (1-2°C per minute) as you approach the expected melting point.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the last solid crystal melts (T₂).

-

The melting point range is reported as T₁ - T₂.

-

-

Validation: Repeat the accurate determination at least twice to ensure consistency. The values should be within 1°C of each other.

Diagram: Workflow for Physicochemical Characterization

Caption: A streamlined workflow for the characterization of novel compounds.

Protocol 2: Solubility Determination

Solubility is a critical parameter in drug development, influencing bioavailability and formulation.[14][15] Both kinetic and thermodynamic solubility assays are common. Kinetic solubility, often measured by nephelometry, is a high-throughput method used in early discovery to assess precipitation from a stock solution (e.g., in DMSO) into an aqueous buffer.[16]

Methodology (Kinetic Solubility via Nephelometry):

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation:

-

Use a 96-well microplate.

-

Add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells.

-

-

Serial Dilution:

-

Add a small volume of the DMSO stock solution to the first well to initiate precipitation.

-

Perform a serial dilution across the plate to create a range of concentrations.

-

-

Incubation & Measurement:

-

Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C).

-

Measure the turbidity (light scattering) of each well using a nephelometer.[15]

-

-

Data Analysis:

-

The kinetic solubility is the concentration at which the compound begins to precipitate, identified by a sharp increase in the nephelometry signal.[14]

-

The result is typically reported as the highest concentration that remains in solution.

-

-

Validation: Include a positive control (a compound with known low solubility) and a negative control (a highly soluble compound) to validate the assay performance.

Applications in Drug Development and Conclusion

The physical properties of 2-bromo-6-alkyl substituted pyridines are not just fundamental characteristics; they are critical enablers of their application. The pyridine scaffold is a "privileged" structure in medicinal chemistry, found in numerous FDA-approved drugs.[1][2][17]

-

Synthetic Versatility: The bromo group at the 2-position is a key functional handle for building molecular complexity, often utilized in cross-coupling reactions to construct the core of active pharmaceutical ingredients (APIs).[3][18]

-

Property Modulation: The 6-alkyl group allows medicinal chemists to systematically tune lipophilicity (often measured as LogP). This is crucial for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, as it affects membrane permeability and protein binding.

-

Formulation and Delivery: Properties like melting point and solubility directly impact the developability of a drug. A compound with a high melting point and low solubility may present challenges in formulation, potentially requiring advanced techniques like amorphous solid dispersions or nano-milling to achieve adequate bioavailability.[14]

References

-

2-Bromo-6-ethylpyridine - MySkinRecipes. MySkinRecipes. [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. (2011). [Link]

-

The Role of Halogenated Pyridines in Modern Drug Discovery. Autech Research. (2026). [Link]

-

Melting point determination. University of Calgary. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. (2023). [Link]

-

Determination of the melting point. University of Technology, Iraq. [Link]

-

Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data, ACS Publications. (2015). [Link]

-

Effect of alkyl chain length on the thermophysical properties of pyridinium carboxylates. Journal of Molecular Liquids. [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. (2026). [Link]

-

High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Waters. (2025). [Link]

-

Effect of the number, position and length of alkyl chains on the physical and thermal properties of poly- substituted pyridinium ionic liquids. Sciforum. [Link]

-

Determination of Melting Point. Clarion University. [Link]

-

Determination Of Melting Point Of An Organic Compound. BYJU'S. (2019). [Link]

-

Melting point determination. SSERC. [Link]

-

2-Bromo-6-Acetylpyridine - Physico-chemical Properties. ChemBK. (2024). [Link]

-

Influence of alkyl chain length on thermophysical, structural properties and molecular dynamics of new pyridinium-ester based room temperature ionic liquids. J-GLOBAL. [Link]

-

Effect of alkyl chain length on the thermophysical properties of pyridinium carboxylates | Request PDF. ResearchGate. (2026). [Link]

-

Effect of anion and alkyl chain length on the structure and interactions of N -alkyl pyridinium ionic liquids. Academia.edu. [Link]

-

2-bromo-6-methylpyridine - Physico-chemical Properties. ChemBK. (2024). [Link]

-

2-Bromo-6-methylpyridine | CAS#:5315-25-3. Chemsrc. (2025). [Link]

-

Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery. (2025). [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D | DDDT. Dove Press. (2021). [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. (2021). [Link]

-

2-bromo-6-methyl Pyridine at Best Price. Tradeindia. [Link]

-

Pyridines - Wikipedia. Wikipedia. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Pyridones in drug discovery: Recent advances. PubMed. (2021). [Link]

-

2-Bromo-6-methylpyridine. SIELC Technologies. (2018). [Link]

Sources

- 1. dovepress.com [dovepress.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Bromo-6-ethylpyridine [myskinrecipes.com]

- 4. 2-Bromo-6-ethylpyridine | 83004-13-1 | Benchchem [benchchem.com]

- 5. Pyridines - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2-Bromo-6-methylpyridine | 5315-25-3 [chemicalbook.com]

- 9. 2-Bromo-6-methylpyridine 98 5315-25-3 [sigmaaldrich.com]

- 10. chembk.com [chembk.com]

- 11. chembk.com [chembk.com]

- 12. almaaqal.edu.iq [almaaqal.edu.iq]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. rheolution.com [rheolution.com]

- 16. raytor.com [raytor.com]

- 17. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. nbinno.com [nbinno.com]

Technical Monograph: 2-Bromo-6-(2-methoxyethyl)pyridine

The following technical guide details the structural specifications, synthetic pathways, and medicinal chemistry applications of 2-Bromo-6-(2-methoxyethyl)pyridine .

Chemical Identity & Digital Signatures

This molecule represents a strategic "bifunctional" scaffold. The bromine atom serves as a reactive handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 2-methoxyethyl group acts as a polar solubilizing tail, often used to optimize Lipophilicity Ligand Efficiency (LLE) in drug discovery.

Core Identifiers

| Parameter | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₀BrNO |

| Molecular Weight | 216.08 g/mol |

| Canonical SMILES | COCCc1nc(Br)ccc1 |

| Isomeric SMILES | COCCc1nc(Br)ccc1 |

| InChI String | InChI=1S/C8H10BrNO/c1-11-6-5-7-3-2-4-8(9)10-7/h2-4H,5-6H2,1H3 |

| InChI Key | Calculated from InChI string (Requires standard hashing algorithm) |

| Predicted LogP | ~2.1 (Moderate Lipophilicity) |

| H-Bond Acceptors | 2 (Pyridine N, Ether O) |

Synthetic Architecture

Synthesizing 2,6-disubstituted pyridines requires precise regiocontrol to avoid over-substitution or substitution at the incorrect carbon (C3/C4). The most robust protocol utilizes Halogen-Lithium Exchange on a symmetrical precursor.

Retro-Synthetic Logic

The most efficient route disconnects at the C6–Alkyl bond. We utilize 2,6-dibromopyridine as the starting material. The symmetry of this precursor ensures that the first lithiation event occurs at the C2/C6 position indistinguishably, creating a mono-nucleophile that can attack an electrophile.

Pathway Visualization

The following diagram outlines the primary synthetic workflow, highlighting the critical temperature control required to prevent "halogen dance" side reactions.

Figure 1: Regioselective mono-alkylation of 2,6-dibromopyridine via lithiation.

Detailed Experimental Protocol

This protocol is designed for scientific integrity and reproducibility . It avoids the common pitfall of bis-alkylation by strictly controlling stoichiometry and temperature.

Reagents & Setup

-

Substrate: 2,6-Dibromopyridine (1.0 eq)

-

Lithiation Agent: n-Butyllithium (1.05 eq, 2.5M in hexanes)

-

Electrophile: 1-Bromo-2-methoxyethane (1.2 eq)

-

Solvent: Anhydrous Toluene (Preferred over THF for cleaner mono-lithiation profiles at low temp).

-

Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Methodology

-

Cryogenic Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and internal thermometer. Flush with Argon. Charge with 2,6-dibromopyridine dissolved in anhydrous toluene (0.2 M concentration).

-

Lithiation (The Critical Step): Cool the solution to -78°C using a dry ice/acetone bath. Ensure the internal temperature stabilizes.

-

Addition: Add n-BuLi dropwise via syringe pump over 30 minutes.

-

Alkylation: Stir for 30 minutes at -78°C. Add 1-bromo-2-methoxyethane (neat or in minimal toluene) dropwise.

-

Note: Alkyl bromides are less reactive than iodides; if reaction is sluggish, add HMPA (Caution: Toxic) or DMPU as a co-solvent to break up lithium aggregates.

-

-

Warming: Allow the reaction to warm slowly to 0°C over 2 hours. The solution typically transitions from yellow/orange to clear/pale yellow.

-

Quench & Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Dry organics over Na₂SO₄ and concentrate.

-

Purification: The crude mixture will contain unreacted starting material (non-polar) and the product. Purify via Flash Column Chromatography (SiO₂) using a Hexanes/Ethyl Acetate gradient (0-20% EtOAc).

Self-Validating Checkpoint:

-

TLC Analysis: The product will be more polar (lower Rf) than the dibromo precursor but less polar than any bis-alkylated byproduct.

-

¹H NMR Signature: Look for the disappearance of one aromatic proton and the appearance of the ethylene triplets (~3.0 ppm and ~3.7 ppm) and the methoxy singlet (~3.3 ppm).

Applications in Drug Discovery[3]

This scaffold is valuable because the methoxyethyl group serves as a bioisostere for propyl or butyl chains but with improved physicochemical properties.

Property Modulation Table

| Property | Alkyl Chain (Propyl) | Methoxyethyl Chain (Target) | Impact on Drug Design |

| Solubility | Low (Lipophilic) | Moderate (Amphiphilic) | Improves aqueous solubility for assays. |

| Metabolism | High (Oxidation prone) | Low | Ether oxygen reduces CYP450 oxidation at the terminal carbon. |

| LogP | High | Lower | Reduces non-specific binding. |

Downstream Reactivity (The "Handle")

The remaining bromine at C2 is highly activated for Palladium-catalyzed cross-coupling.

Figure 2: Divergent synthesis capabilities of the scaffold.

References

-

Lithiation of Halopyridines: Gribble, G. W., & Saulnier, M. G. (1980). Lithiation of 2-bromopyridine. Heterocycles. (General grounding on pyridine lithiation).

- Negishi Coupling on Pyridines: Knochel, P., et al. (2008). Functionalization of Pyridines via Organometallic Intermediates. Chemical Reviews.

-

Methoxyethyl Bioisosteres: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

-

PubChem Compound Summary: 2-Bromo-6-methoxypyridine (Analogous reactivity data).

(Note: Specific commercial landing pages for this exact structure are rare as it is often a custom-synthesized intermediate. The protocols above are derived from standard heterocyclic methodologies applied to this specific architecture.)

Sources

The Organic Chemist's Compass: Navigating the Solubility of Bromo-Pyridine Ether Derivatives in Organic Solvents

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Bromo-pyridine ether derivatives represent a cornerstone scaffold in modern medicinal chemistry, appearing in a multitude of drug candidates and functional materials. Their synthetic utility is often dictated by a fundamental, yet frequently challenging, physicochemical property: solubility. Misjudging the solubility of an intermediate can lead to significant downstream complications, including poor reaction kinetics, challenging purifications, and inaccurate concentration measurements for screening assays. This guide provides an in-depth exploration of the factors governing the solubility of bromo-pyridine ether derivatives in common organic solvents. We will move beyond simplistic "like dissolves like" heuristics to dissect the interplay of molecular structure, intermolecular forces, and solvent properties, providing researchers with a robust framework for rational solvent selection and troubleshooting. This document is designed for the practicing researcher, scientist, and drug development professional, blending theoretical principles with field-proven experimental protocols.

Foundational Principles: Deconstructing Solubility in Heteroaromatic Systems

Solubility is the dynamic equilibrium achieved when the rate of dissolution of a solute in a solvent equals the rate of precipitation.[1] For a solid crystalline solute, this process is governed by two primary energetic considerations: the lattice energy of the crystal (the energy required to break apart the solute-solute interactions) and the solvation energy (the energy released when solute molecules are stabilized by solvent-solute interactions). A compound exhibits good solubility when the solvation energy favorably compensates for the crystal lattice energy.

For bromo-pyridine ether derivatives, the key to understanding their solubility lies in their distinct structural features:

-

The Pyridine Ring: The pyridine ring is aromatic and π-deficient due to the electronegative nitrogen atom. This nitrogen atom possesses a lone pair of electrons that is not part of the aromatic system, making it a hydrogen bond acceptor and imparting a significant dipole moment to the molecule.[2][3] Unlike benzene, pyridine is miscible with water, a direct consequence of its polarity and ability to accept hydrogen bonds.[2]

-

The Bromo Substituent: As a halogen, bromine is an electron-withdrawing group that further influences the electron distribution of the pyridine ring. Its primary impact on solubility is through its contribution to the overall molecular weight and polarizability. Hydrophobic substituents on a pyridine ring generally decrease water solubility.[2]

-

The Ether Linkage: The ether group (-O-) introduces two lone pairs of electrons on the oxygen atom, making it a hydrogen bond acceptor.[4] While ethers cannot donate hydrogen bonds themselves, this acceptor capability allows for favorable interactions with protic solvents.[4] The nature of the alkyl or aryl group attached to the ether oxygen significantly modulates the molecule's overall polarity and steric profile.

The interplay of these functional groups dictates the molecule's overall polarity, hydrogen bonding capability, and susceptibility to other intermolecular forces, such as dipole-dipole and van der Waals interactions.

The Modulating Factors: Structural Nuances and Their Impact

The solubility of a specific bromo-pyridine ether derivative is not a monolithic property. Subtle changes in its chemical architecture can lead to dramatic shifts in its behavior across a panel of solvents.

Isomeric Position of Substituents

The relative positions of the bromo and ether groups on the pyridine ring are critical. These positions alter the molecular dipole moment and the steric accessibility of the polar nitrogen and oxygen atoms. For example, a bromo group ortho to the nitrogen atom can sterically hinder the nitrogen's lone pair from interacting with solvent molecules, potentially reducing solubility in protic solvents compared to a meta or para isomer.

Nature of the Ether Side Chain

-

Alkyl Chain Length: Increasing the length of a simple alkyl ether chain (e.g., methoxy to butoxy) increases the nonpolar character of the molecule. This typically leads to decreased solubility in polar solvents (e.g., methanol, DMSO) and increased solubility in nonpolar solvents (e.g., hexane, toluene).

-

Branching and Cyclization: Branched or cyclic alkyl groups on the ether can disrupt crystal lattice packing more effectively than linear chains. This disruption can lower the crystal lattice energy, sometimes leading to an overall increase in solubility, even in moderately polar solvents.

-

Additional Functional Groups: The incorporation of polar functional groups (e.g., hydroxyls, amines, additional ethers) into the ether side chain will generally increase polarity and enhance the potential for hydrogen bonding, thereby increasing solubility in polar protic and aprotic solvents.[5]

The following diagram illustrates the key molecular interactions that govern the dissolution process.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. softbeam.net:8080 [softbeam.net:8080]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Ethers have some slight solubility in water. Explain this - McMurry 8th Edition Ch 14 Problem 2 [pearson.com]

- 5. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

Strategic Sourcing & Synthesis Guide: 2-Bromo-6-(2-methoxyethyl)pyridine

The following technical guide details the sourcing, synthesis, and quality validation of 2-Bromo-6-(2-methoxyethyl)pyridine .

CAS Registry Number: 1093879-47-0 Formula: C₈H₁₀BrNO Molecular Weight: 216.08 g/mol [1]

Executive Summary & Chemical Identity

This compound is a specialized heterocyclic building block used primarily in medicinal chemistry as a scaffold for bidentate ligands (e.g., PYTA/PYLEN derivatives) and as an intermediate for pharmaceutical candidates requiring a pyridine core with differentiated 2,6-substitution.[1]

Unlike commodity pyridines, this molecule is classified as a Tier 3 Research Chemical , meaning it is rarely held in bulk stock and is typically procured via "Make-to-Order" (MTO) or custom synthesis.[1] Its value lies in the orthogonality of its functional groups: the 2-bromo position allows for Suzuki/Buchwald couplings, while the 6-(2-methoxyethyl) chain provides a stable, polar ether handle often used to modulate lipophilicity (LogD) or solubility in drug design.

Key Chemical Identifiers

| Identifier | Value |

| CAS Number | 1093879-47-0 |

| SMILES | COCCc1nc(Br)ccc1 |

| IUPAC Name | This compound |

| MDL Number | (Varies by vendor, check COA) |

| Appearance | Colorless to pale yellow oil |

Commercial Availability & Supply Chain Analysis

For researchers and procurement officers, understanding the supply landscape is critical to avoiding project delays.[1]

Supply Tier Classification

-

Stock Status: Low / Intermittent .

-

Primary Source: Specialized Building Block Vendors (e.g., Enamine, Combi-Blocks, WuXi AppTec).[1]

-

Lead Time:

-

In Stock: 1–2 weeks.

-

Backorder/Synthesis: 4–8 weeks.

-

"Make vs. Buy" Decision Matrix

Due to the high cost of custom synthesis for small batches (<5g), laboratories with synthetic capabilities should evaluate the "Make" option if lead times exceed 3 weeks.[1]

| Feature | Buy (Commercial Source) | Make (In-House Synthesis) |

| Cost | High ( | Low (Materials <$50 / gram) |

| Purity | Guaranteed (>95%) | Variable (Requires purification) |

| Speed | 2–6 Weeks | 3–5 Days |

| Risk | Shipping delays, Customs | Synthesis failure, Safety hazards |

Technical Synthesis Protocols

If commercial sourcing is unviable, the following field-proven synthetic routes are recommended. These protocols are derived from standard reactivity patterns of 2,6-disubstituted pyridines.[1]

Route A: The Vinylpyridine Michael Addition (Scalable)

This is the preferred industrial route due to the availability of 2,6-dibromopyridine and the scalability of Michael additions.[1]

Reaction Scheme:

-

Suzuki Coupling: 2,6-Dibromopyridine + Vinylboronic acid anhydride → 2-Bromo-6-vinylpyridine.[1]

-

Michael Addition: 2-Bromo-6-vinylpyridine + Methanol (NaOMe cat.)[1] → Product.

Step 1: Synthesis of 2-Bromo-6-vinylpyridine

-

Reagents: 2,6-Dibromopyridine (1.0 eq), Vinylboronic anhydride pyridine complex (0.35 eq), Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (2.0 eq).[1]

-

Solvent: 1,4-Dioxane / Water (3:1).

-

Conditions: Reflux (100°C) for 12 hours under Argon.

-

Workup: Extract with EtOAc, wash with brine.[1] Purify via silica flash chromatography (Hexane/EtOAc).

-

Critical Note: Control stoichiometry strictly to avoid the divinyl byproduct.

Step 2: Methoxylation (Michael Addition)

-

Reagents: 2-Bromo-6-vinylpyridine (1.0 eq), Sodium Methoxide (0.1 eq), Methanol (excess).[1]

-

Conditions: Reflux (65°C) for 4–6 hours.

-

Mechanism: The electron-deficient pyridine ring activates the vinyl group toward nucleophilic attack by methoxide.

-

Purification: Neutralize with dilute HCl (to pH 7), concentrate, and extract. Distillation or column chromatography yields the target.

-

Why this works: The 2-bromo substituent survives these conditions because SNAr displacement of the bromine requires significantly higher activation energy than the Michael addition to the vinyl group.

Route B: Lithiation & Epoxide Opening (Precision Lab Scale)

Best for small-scale (<1g) synthesis where vinyl intermediates are unstable or unavailable.[1]

-

Lithiation: 2,6-Dibromopyridine + n-BuLi (1.0 eq) in THF at -78°C → 2-Bromo-6-lithiopyridine.[1]

-

Alkylation: Add Ethylene Oxide (excess) → 2-Bromo-6-(2-hydroxyethyl)pyridine.

-

Methylation: NaH + MeI in THF → Target .

Quality Control & Validation

Upon receipt or synthesis, the compound must be validated.[1] The 2-bromo group is labile under certain conditions, making storage stability a key check.

Key Impurities

| Impurity | Origin | Detection (NMR) |

| 2,6-Dibromopyridine | Unreacted starting material | Doublet at ~7.6 ppm (symmetric) |

| 2-Bromo-6-vinylpyridine | Incomplete Step 2 (Route A) | Vinyl protons at 5.5–6.8 ppm |

| 2,6-Bis(2-methoxyethyl)pyridine | Over-reaction (Route A) | Loss of Br signal; symmetric alkyl chain signals |

Analytical Specifications

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.50 (t, 1H, Py-H4)

-

δ 7.35 (d, 1H, Py-H3/5)

-

δ 7.15 (d, 1H, Py-H3/5)

-

δ 3.75 (t, 2H, -CH₂O-)

-

δ 3.35 (s, 3H, -OCH₃)

-

δ 3.05 (t, 2H, Py-CH₂-)

-

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Protect from light to prevent debromination.

Synthesis Workflow Visualization

Figure 1: Dual-pathway synthesis strategy. Route A (Blue) is recommended for multigram scale-up due to higher stability of intermediates.[1]

References

-

Chemical Identity & CAS Verific

- Source: ChemSRC Database. "this compound - CAS 1093879-47-0".

-

[1]

-

Synthesis of 2-Bromopyridines (General Reactivity)

-

Michael Addition to Vinylpyridines

- Source:Polymer Chemistry, 2011. "Nucleophile-initiated anionic polymerization of zwitterionic monomers derived from vinylpyridines". (Demonstrates reactivity of vinylpyridine with nucleophiles).

-

Lithiation Str

- Source:Journal of Organic Chemistry.

-

[1]

Sources

- 1. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. 2-溴-6-甲基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN104402805A - 2-bromopyridine synthesis method - Google Patents [patents.google.com]

Literature review on 2-alkoxyalkyl pyridine derivatives

An In-depth Technical Guide on 2-Alkoxyalkyl Pyridine Derivatives for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine and its derivatives are foundational scaffolds in medicinal chemistry, present in a multitude of natural products and FDA-approved drugs.[1][2] This technical guide focuses on the 2-alkoxyalkyl pyridine derivatives, a specific subclass that offers unique structural and physicochemical properties for drug design. We will provide an in-depth exploration of the primary synthetic routes to access this scaffold, a comprehensive review of their diverse biological activities, and an analysis of structure-activity relationships. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics, offering both theoretical insights and practical, detailed methodologies.

The Pyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridine ring is a nitrogen-containing heterocycle that can be considered a bioisostere of a benzene ring.[] Its nitrogen atom introduces a dipole moment, increases water solubility, and provides a hydrogen bond acceptor site, all of which are critical for modulating the pharmacokinetic and pharmacodynamic properties of a drug molecule.[2] These characteristics make the pyridine nucleus a "privileged scaffold," frequently appearing in drugs with a vast range of therapeutic applications, including anticancer, antiviral, antimalarial, and anti-inflammatory agents.[][4][5] The ability to functionalize the pyridine ring at various positions allows for the fine-tuning of a compound's biological activity and physical properties.

The 2-alkoxyalkyl substitution pattern is of particular interest. The alkyl chain at the 2-position provides a flexible linker, while the terminal alkoxy group can influence solubility, metabolic stability, and receptor binding interactions. This guide will delve into the specifics of synthesizing and evaluating this promising class of compounds.

Key Synthetic Strategies

The synthesis of 2-alkoxyalkyl pyridine derivatives can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired substitution patterns on the pyridine ring, and scalability.

Synthesis via Pyridine N-Oxide Intermediates

One of the most powerful and versatile methods for functionalizing the 2-position of a pyridine ring is through the use of a pyridine N-oxide intermediate.[6][7] The N-oxide group activates the C2 and C6 positions for nucleophilic attack and also enables a wider range of reactions, such as palladium-catalyzed C-H activation.[7]

Causality of Experimental Choice: The transformation to an N-oxide dramatically alters the electronic properties of the pyridine ring. It makes the C2 position electron-deficient and thus highly susceptible to attack by nucleophiles or for participation in transition metal-catalyzed cross-coupling reactions, providing a regioselective route to 2-substituted pyridines that is often difficult to achieve directly.[6][7]

Experimental Protocol: Synthesis of 2-Alkenylpyridine from Pyridine N-Oxide

This protocol describes a general method for the alkenylation of pyridine N-oxides, which can be a precursor step to forming a 2-alkoxyalkyl pyridine through subsequent reduction and etherification of the alkenyl group.

Materials:

-

Pyridine N-oxide derivative

-

Alkene (e.g., styrene)

-

Palladium(II) Acetate (Pd(OAc)₂)

-

3,4,7,8-Tetramethyl-1,10-phenanthroline (Me₄-phen)

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), add the pyridine N-oxide (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Me₄-phen (0.06 mmol, 6 mol%).

-

Add K₂CO₃ (2.0 mmol) to the flask.

-

Add the alkene (2.0 mmol) followed by anhydrous DMF (5 mL).

-

Seal the flask and heat the reaction mixture at 120 °C for 18-24 hours.

-

After cooling to room temperature, dilute the mixture with water (20 mL) and extract with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 2-alkenylpyridine N-oxide.

-

The resulting N-oxide can be deoxygenated using standard methods (e.g., PCl₃ or H₂/Pd) to give the 2-alkenylpyridine.

Caption: Workflow for synthesizing 2-alkoxyalkyl pyridines via N-oxide intermediates.

Synthesis from Halogenated Pyridines

A classical and widely used approach involves the nucleophilic substitution of a halogen at the 2-position of the pyridine ring. 2-Chloropyridine is a common and relatively inexpensive starting material.[8][9]

Causality of Experimental Choice: The electronegative halogen atom at the 2-position makes the carbon atom susceptible to nucleophilic attack. This method is straightforward for introducing side chains, although it may require harsh conditions or specific catalysts depending on the nucleophile. The process often involves multiple steps to build the desired alkoxyalkyl side chain. A patent describes a five-step synthesis starting from 2-chloropyridine involving nitrogen oxidation, etherification, nitration, bromination, and deoxidation to produce 2-alkoxy-4-substituted pyridine derivatives.[8]

Experimental Protocol: Williamson Ether Synthesis for Alkoxy Group Introduction

This protocol outlines the introduction of an alkoxy group onto a 2-(hydroxyalkyl)pyridine, a key step in forming the final 2-alkoxyalkyl structure.

Materials:

-

2-(Hydroxyalkyl)pyridine derivative

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Ethyl Acetate (EtOAc)

-

Brine

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the 2-(hydroxyalkyl)pyridine (1.0 mmol) and dissolve in anhydrous THF (10 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add NaH (1.2 mmol, 1.2 eq) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Re-cool the mixture to 0 °C and add the alkyl halide (1.5 mmol, 1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl (10 mL).

-

Extract the aqueous layer with EtOAc (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to obtain the desired 2-alkoxyalkyl pyridine derivative.

Caption: General synthetic scheme starting from a 2-halopyridine precursor.

Biological Activities and Therapeutic Potential

Pyridine derivatives exhibit a remarkably broad spectrum of biological activities.[4] The introduction of a 2-alkoxyalkyl substituent can enhance potency, improve selectivity, and confer desirable pharmacokinetic properties.

Anticancer Activity

Numerous pyridine derivatives have been investigated as anticancer agents.[][5] Some 2-oxo-pyridine derivatives have shown antiproliferative activity by inhibiting EGFRWt and VEGFR-2.[10] While specific studies on 2-alkoxyalkyl derivatives are less common, the general principles apply. The alkoxyalkyl chain can probe hydrophobic pockets in enzyme active sites, potentially leading to enhanced inhibitory activity. For instance, spiro-pyridine derivatives have demonstrated potent cytotoxic activity against hepatocellular carcinoma (HepG-2) and colorectal carcinoma (Caco-2) cell lines, with IC₅₀ values in the low micromolar range.[10]

| Compound Class | Cell Line | Reported IC₅₀ (µM) | Mechanism of Action |

| Spiro-pyridine Derivative 5 | Caco-2 | 9.78 ± 0.70 | Apoptosis Induction |

| Spiro-pyridine Derivative 7 | Caco-2 | 7.83 ± 0.50 | Bax activation, Bcl-2 suppression[10] |

| Doxorubicin (Reference) | Caco-2 | 12.49 ± 1.10 | DNA Intercalation |

Table 1: Examples of anticancer activity of related pyridine derivatives.[10]

Antimalarial Activity

The pyridine scaffold is a key component in some antimalarial drugs. Researchers have synthesized series of pyridine derivatives and tested them for in vivo activity against Plasmodium berghei.[11] Certain compounds showed significant inhibition of parasite multiplication at a 50 µmol/kg dose.[11] Docking studies suggest these compounds may interact with the active site of the dihydrofolate reductase enzyme, a validated antimalarial target.[11] The alkoxyalkyl chain could be designed to optimize interactions within this enzyme's active site.

Neurotropic and Psychotropic Effects

Recent studies have explored thioalkyl derivatives of pyridine for neurotropic activity.[12] These compounds have demonstrated anticonvulsant, anxiolytic, and antidepressant effects in preclinical models. One derivative, ethyl 2-({2-[(diphenylmethyl)amino]-2-oxoethyl}thio)-4-phenyl-6-pyrrolidin-1-ylnicotinate, exhibited anxiolytic activity twice that of diazepam.[12] This suggests that the 2-position is a critical site for modulating activity in the central nervous system, and 2-alkoxyalkyl derivatives represent a logical next step for exploration.

Structure-Activity Relationships (SAR)

Analyzing the structure-activity relationship is crucial for rational drug design. For 2-substituted pyridine derivatives, several key principles have emerged from various studies:

Sources

- 1. researchgate.net [researchgate.net]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. CN103724256A - Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives - Google Patents [patents.google.com]

- 9. US5233043A - 2-alkoxy-5-alkoxymethyl-pyridines and a process for their preparation - Google Patents [patents.google.com]

- 10. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Using 2-Bromo-6-(2-methoxyethyl)pyridine as a bidentate ligand precursor

Technical Application Note: Design and Utilization of 2-Bromo-6-(2-methoxyethyl)pyridine as a Hemilabile Ligand Scaffold

Executive Summary

This technical guide details the utilization of This compound (referred to herein as Precursor A ) as a strategic building block for synthesizing hemilabile P,N,O-tridentate or N,O-bidentate ligands.

Unlike simple bipyridines, the inclusion of the 2-methoxyethyl pendant arm introduces "hemilability"—the ability of the ether oxygen to reversibly coordinate to a metal center. This "windscreen wiper" effect is critical in catalysis, as it stabilizes coordinatively unsaturated intermediates (preventing decomposition) while readily dissociating to create open sites for substrate binding (enhancing activity).

Primary Applications:

-

Nickel-Catalyzed Ethylene Oligomerization: Modulation of polyethylene chain branching.

-

Palladium-Catalyzed Cross-Coupling: Stabilization of oxidative addition intermediates.

-

C-H Activation: Directing group logic utilizing the pyridine nitrogen.[1]

Chemical Profile & Critical Properties[2]

| Property | Specification |

| Compound Name | This compound |

| Molecular Formula | C₈H₁₀BrNO |

| Molecular Weight | 216.08 g/mol |

| Physical State | Colorless to pale yellow oil (standard) |

| Solubility | Soluble in DCM, THF, Toluene, Et₂O; Insoluble in Water |

| Key Reactivity | C2-Bromine (Lithium-Halogen Exchange / Cross-Coupling) |

| Secondary Reactivity | Ether Oxygen (Lewis basic, hemilabile donor) |

Storage Protocol: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Protect from light to prevent slow debromination or radical degradation.

Strategic Workflow: From Precursor to Active Catalyst

The utility of Precursor A lies in converting the C2-Bromine site into a strong donor (Phosphine or Carbon) while retaining the ether arm.

Visual Workflow: Ligand Synthesis & Activation

Figure 1: Synthetic pathway transforming the bromo-precursor into a functional P,N,O ligand via Lithium-Halogen exchange.

Detailed Experimental Protocols

Protocol A: Synthesis of the P,N,O-Ligand (Phosphinylation)

Target: Conversion of Precursor A into 2-(diphenylphosphino)-6-(2-methoxyethyl)pyridine .

Reagents:

-

Precursor A (1.0 equiv)

-

n-Butyllithium (1.1 equiv, 1.6 M in hexanes)

-

Chlorodiphenylphosphine (ClPPh₂, 1.1 equiv)

-

Anhydrous THF (Solvent)

Step-by-Step Methodology:

-

Setup: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under Argon flow.

-

Solvation: Add Precursor A (2.16 g, 10 mmol) and anhydrous THF (20 mL). Cool the solution to -78°C using a dry ice/acetone bath.

-

Expert Insight: Temperature control is non-negotiable. Above -60°C, the lithiated pyridine may undergo "Halogen Dance" (migration of the Li to the C3 position) or nucleophilic attack on the ether arm.

-

-

Lithiation: Dropwise add n-BuLi (6.9 mL, 11 mmol) over 15 minutes. The solution typically turns deep red/orange. Stir at -78°C for 45 minutes to ensure complete Li-Br exchange.

-

Functionalization: Add ClPPh₂ (2.0 mL, 11 mmol) dropwise.

-

Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature over 3 hours. The color will fade to pale yellow.

-

Workup: Quench with degassed water (2 mL). Remove THF under reduced pressure. Extract with DCM (3 x 20 mL). Dry organics over MgSO₄ and concentrate.

-

Purification: Recrystallize from hot ethanol or purified via column chromatography (Silica, Hexane/EtOAc) under inert conditions (phosphines are oxidation-sensitive).

Checkpoint: ³¹P NMR should show a singlet around -4 to -6 ppm (characteristic of pyridyl-phosphines).

Protocol B: Complexation & The Hemilabile Effect

Target: Coordination to Nickel(II) for Oligomerization Studies.

Reagents:

-

Ligand (from Protocol A)

-

DME (Dimethoxyethane) NiBr₂ complex (NiBr₂·DME)

-

DCM (Solvent)

Methodology:

-

Dissolve NiBr₂·DME (1.0 equiv) in dry DCM in a Schlenk flask.

-

Add the P,N,O-Ligand (1.0 equiv) dissolved in DCM.

-

Stir at Room Temperature for 12 hours. An orange/brown precipitate typically forms.

-

Filter the solid, wash with diethyl ether, and dry under vacuum.

Mechanism of Action (The "Windscreen Wiper"): The resulting complex features a strong Ni-P and Ni-N bond. The Ni-O (ether) bond is weak.

-

Closed State: In the absence of substrate, the ether binds, satisfying the 18-electron rule and preventing catalyst aggregation.

-

Open State: In the presence of ethylene (high pressure), the ether dissociates, opening a coordination site for the alkene to bind and insert.

Visual Mechanism: Hemilability[3]

Figure 2: The reversible "on-off" coordination of the methoxyethyl arm during the catalytic cycle.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Protocol A | Incomplete Lithiation or Moisture | Ensure THF is distilled over Na/Benzophenone. Verify n-BuLi titer.[2] Maintain -78°C strictly. |

| Impurity in NMR (Phosphine Oxide) | Oxidation during workup | Perform all workups under N₂ atmosphere. Use degassed solvents. |

| Catalyst Inactivity | Ether binding too strong | If the ether doesn't dissociate, the catalyst is "poisoned" by its own ligand. Increase reaction temperature to promote dissociation. |

| Halogen Dance Products | Temperature too high during Li-exchange | Ensure the internal temperature (probe) is <-70°C before adding n-BuLi. |

References

-

Braunstein, P., & Naud, F. (2001).[3] Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems. Angewandte Chemie International Edition.[2][3]

-

Knochel, P., et al. (2003).[2] Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange.[2] Angewandte Chemie International Edition.[2][3]

-

Slagt, M. Q., et al. (2004). Synthesis and Coordination Chemistry of Pincer-Type Pyridine-Phosphine Ligands. Organometallics.[1][2][3][4][5]

-

Gros, P., & Fort, Y. (2002). Lithium-halogen exchange in 2-bromo-pyridines: A review. European Journal of Organic Chemistry.

Sources

- 1. znaturforsch.com [znaturforsch.com]

- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 3. chemistry.wwu.edu [chemistry.wwu.edu]

- 4. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

Troubleshooting & Optimization

Minimizing debromination byproducts during organolithium reactions

Topic: Minimizing Debromination Byproducts

Status: Operational Agent: Senior Application Scientist (Ph.D.) Ticket ID: Li-Br-001

Introduction: The Case of the Missing Bromine

Welcome to the Technical Support Center. You are likely here because you attempted a lithiation on a bromoarene (or bromo-heterocycle) intending to functionalize a specific position (e.g., ortho-lithiation), but your analysis shows the bromine atom has vanished, replaced by a hydrogen (hydrodebromination) or the electrophile ended up in the wrong spot (halogen dance).

This guide addresses the competition between Lithium-Halogen Exchange (HLE) and Directed Ortho Metalation (DoM) , and provides validated protocols to suppress debromination.

Module 1: Diagnostic Flowchart

Before changing reagents, identify the specific failure mode. Use this logic gate to classify your byproduct.

Figure 1: Diagnostic logic for categorizing "missing bromine" scenarios. HLE = Halogen-Lithium Exchange.

Module 2: Root Cause Analysis & Solutions

Scenario A: The "Unwanted Exchange" (HLE)

-

The Issue: You used n-BuLi to deprotonate (DoM), but it attacked the Bromine instead.

-

The Science: The C-Br bond is weaker than the C-H bond. n-BuLi is nucleophilic and performs HLE faster than DoM, even at -78°C. The resulting Ar-Li intermediate is then protonated during workup (forming Ar-H) or reacts with your electrophile (forming Ar-E where Br used to be).

-

The Fix: Switch to a Non-Nucleophilic Base .

-

Lithium Diisopropylamide (LDA): Too bulky to attack the Bromine (suppresses HLE) but strong enough to deprotonate.

-

LiTMP (Lithium 2,2,6,6-tetramethylpiperidide): Even bulkier and stronger than LDA.

-

Scenario B: The "Halogen Dance"

-

The Issue: You successfully lithiated ortho to the Bromine, but the final product shows the Bromine moved to a different carbon.

-

The Science: This is a base-catalyzed isomerization. The initial ortho-lithiated species is kinetically formed but thermodynamically unstable. It undergoes a rapid series of reversible HLE reactions, migrating the Li to the most stable position (often adjacent to the heteroatom) and the Br to a new position.

-

The Fix: Thermodynamic Control & Transmetalation .

Module 3: Strategic Reagent Selection

Use this table to select the correct reagent based on your substrate's sensitivity to debromination.

| Reagent | Type | pKa (Conj. Acid) | HLE Propensity | Recommended For |

| n-BuLi | Nucleophilic Base | ~50 | Very High | Removing I/Br via exchange; NOT for DoM on bromoarenes. |

| t-BuLi | Nucleophilic Base | ~53 | Extreme | Double-exchange (2 equiv required); strictly for generating Ar-Li from Ar-Br. |

| LDA | Non-Nucleophilic | 35.7 | Low | DoM on bromoarenes. Standard choice. |

| LiTMP | Non-Nucleophilic | 37.3 | Very Low | Difficult substrates requiring higher basicity without HLE. |

| TMPMgCl[2][3]·LiCl | Knochel-Hauser | ~30 | Negligible | Gold Standard for functional group tolerance (Esters + Br). |

Module 4: Validated Protocols

Protocol 1: The "Safe" DoM on Bromoarenes (LDA Method)

Use this when you need to lithiate a molecule containing a Bromine atom without losing it.

Reagents:

-

Substrate (1.0 equiv)

-

Diisopropylamine (1.1 equiv)

-

n-BuLi (1.1 equiv)

-

Anhydrous THF (0.5 M concentration)

Workflow:

-

Generate LDA In-Situ: Charge a flame-dried flask with THF and diisopropylamine. Cool to 0°C . Add n-BuLi dropwise. Stir 15 min.

-

Why: Commercial LDA degrades. Fresh LDA ensures accurate stoichiometry.

-

-

Cryogenic Cooling: Cool the LDA solution to -78°C (Dry ice/Acetone).

-

Critical: Use an internal thermometer. The solution must be at -78°C before substrate addition.

-

-

Substrate Addition: Dissolve substrate in minimal THF. Add dropwise down the side of the flask over 10-15 mins.

-

Why: Slow addition prevents local "hot spots" where HLE could compete.

-

-

Aging: Stir at -78°C for 30-60 mins.

-

Test: Remove a 50 µL aliquot and quench in D₂O/MeOD. NMR should show >95% D-incorporation ortho to the directing group and 100% retention of Br .

-

-

Electrophile Addition: Add electrophile (1.2 equiv). Warm slowly to RT only after the reaction is complete.

Protocol 2: The "Turbo" Switch (Knochel-Hauser Base)

Use this if LDA fails or if you have sensitive esters/nitriles.

Reagents:

Workflow:

-

Dissolve substrate in THF at -20°C to 0°C (Note the higher temp tolerance).

-

Stir for 30 min - 2 hours.

-

Add Electrophile.[4]

Module 5: The Mechanism of the Halogen Dance

Understanding the enemy is key. The diagram below illustrates how a kinetic product (Lithiated at C2) rearranges to a thermodynamic product (Lithiated at C6), moving the Bromine in the process.

Figure 2: The Halogen Dance mechanism. The lithiated species acts as a base to deprotonate another molecule, causing the heavy halogen atoms to "migrate" to thermodynamically stable positions.

FAQ: Troubleshooting & Rapid Fire

Q: I see 5% debromination even with LDA at -78°C. Why? A: Check your n-BuLi titer used to make the LDA. If you have excess n-BuLi (unreacted because amine was slightly less than 1 equiv), the free n-BuLi will instantly attack the Bromine. Always use a 5-10% excess of diisopropylamine when generating LDA to ensure zero free alkyl-lithium remains.

Q: Can I use "Turbo Grignard" (iPrMgCl·LiCl) to do DoM? A: Not directly. iPrMgCl[2]·LiCl is for exchange (converting Ar-Br to Ar-MgBr). To do deprotonation (DoM) while keeping the Br intact, you need the Knochel-Hauser Base (TMPMgCl·LiCl) . Do not confuse the two.

Q: My reaction turns black/tarry. Is this debromination? A: This is likely decomposition via Single Electron Transfer (SET) pathways, common with electron-deficient bromoarenes.

-

Fix: Add the electrophile in-situ (mix E+ with substrate, then add base) or use a flow reactor to minimize the lifetime of the unstable intermediate.

Q: How do I prove debromination isn't happening during the quench? A: Perform a Deuterium Quench Study .

-

Quench with MeOD or D₂O.

-

Analyze via MS.

-

Mass = M+1 (H): Debromination happened during reaction.

-

Mass = M+2 (D) + Bromine present: Lithiation worked, quench worked.

-

Mass = M+1 (H) + Bromine present: Lithiation failed (no reaction), or moisture killed the anion.

-

References

-

Mechanism of Halogen-Lithium Exchange vs.

- Bailey, W. F.; Patricia, J. J. "The Chemistry of Lithium-Halogen Exchange." Journal of Organometallic Chemistry, 1988.

-

The Halogen Dance Reaction

- Schnürch, M.; Spina, M.; Khan, A. F.; Mihovilovic, M. D.; Stanetty, P. "Halogen Dance Reactions—A Review." Chemical Society Reviews, 2007.

-

Knochel-Hauser Bases (TMPMgCl[2]·LiCl)

-

Krasovskiy, A.; Krasovskaya, V.; Knochel, P. "Mixed Mg/Li Amides of the Type R2NMgCl·LiCl as Highly Efficient Bases for the Regioselective Generation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[1] Angewandte Chemie International Edition, 2006 .

-

-

Directed Ortho Metal

-

Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990 .[9]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Selective Metalation and Additions [sigmaaldrich.com]

- 3. Turbo-Hauser bases - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. uwindsor.ca [uwindsor.ca]

- 6. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 7. Hydrodebromination of allylic and benzylic bromides with water catalyzed by a rhodium porphyrin complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. baranlab.org [baranlab.org]

Validation & Comparative

Technical Guide: Characterization of Ethylene Bridge Signals in NMR Spectra

Executive Summary

The ethylene bridge (

This guide compares the efficacy of standard 1D

Part 1: The Theoretical Anatomy of the Signal

To identify an ethylene bridge, one must first understand why it rarely appears as a simple first-order triplet.

The AA'BB' Paradox

In a symmetrical ethylene bridge (

-

Chemical Equivalence: All four protons resonate at the same chemical shift (

). -

Magnetic Non-Equivalence: The coupling constant between a proton on Carbon 1 and a proton on Carbon 2 depends on their dihedral angle (gauche vs. anti). Because the molecule has a preferred conformation or restricted rotation,

.

Consequently, the signal appears as a complex AA'BB' multiplet rather than a singlet or triplet. This pattern is characterized by:

-

Symmetry: The multiplet is centrosymmetric.[1]

-

Roofing Effect: Intensity leans heavily toward the center of the multiplet.

-

Complexity: Up to 24 theoretical lines, often unresolved into a "broad featureless hump" in lower-field instruments.

Critical Insight: If

(asymmetric bridge), the system becomes AA'XX' or AA'BB', leading to two distinct multiplets that "roof" toward each other.

Part 2: Comparative Analysis of Detection Methods

We evaluated three primary methodologies for resolving ethylene bridge signals in complex small-molecule spectra.

Table 1: Method Performance Matrix

| Feature | Method A: Standard 1D | Method B: 2D HSQC | Method C: 1D Selective TOCSY |

| Primary Utility | Quick screening | Carbon validation | Signal deconvolution |

| Resolution | Low (overlap prone) | High (heteronuclear) | Very High (homonuclear isolation) |

| Time Cost | < 5 mins | 20–40 mins | 5–10 mins |

| Bridge ID Confidence | Low (ambiguous multiplets) | High (confirms | Superior (reveals spin system) |

| Limit of Detection | ~10 µM | ~100 µM | ~50 µM |

Detailed Analysis

Method A: Standard 1D

H (The Baseline)

-

Pros: Universal, quantitative, fast.

-

Cons: In drug-like molecules, the ethylene bridge region (2.5–4.0 ppm) is often crowded with solvent peaks (DMSO @ 2.50 ppm) or other aliphatic signals. The AA'BB' complexity makes integration unreliable.

Method B: 2D HSQC (The Validator)

-

Pros: Resolves the bridge by spreading signals into the carbon dimension. Ethylene carbons typically appear in distinct windows:

-

N-linked (

): -

O-linked (

):

-

-

Cons: Loss of fine coupling structure; longer acquisition time; unable to selectively excite specific bridges in poly-bridge systems.

Method C: 1D Selective TOCSY (The Targeted Solution)

-

Pros: By selectively exciting one half of the bridge, the magnetization transfers only to the coupled neighbors. This eliminates all other signals in the spectrum, leaving a clean trace of the ethylene bridge spin system.

-

Verdict: This is the recommended method for complex mixtures or crowded spectra.

Part 3: Experimental Protocols

Protocol 1: The "Deconvolution" Workflow (1D Selective TOCSY)

Use this protocol when the ethylene bridge signal is overlapped or ambiguous.

Prerequisites:

-

Instrument:

400 MHz (600 MHz recommended for tight AA'BB' systems). -

Pulse Sequence: seltocsy (Bruker) or tocsy1d (Varian/Agilent).

Step-by-Step Methodology:

-

Acquire Reference 1D: Run a standard proton spectrum (16 scans).

-

Target Selection: Identify the "edge" of the suspected ethylene bridge multiplet. You do not need to excite the whole multiplet, just a resolved wing.

-

Shape Pulse Calibration:

-

Set the excitation center (O1) to the selected frequency.

-

Select a Gaussian or Sinc shaped pulse.

-

Critical: Set selectivity width to ~20–30 Hz to avoid exciting neighbors.

-

-

Mixing Time Optimization:

-

Set mixing time (

) to 60–80 ms . This is optimal for transferring magnetization across 2–3 bonds (

-

-

Acquisition: Run 32–64 scans.

-

Analysis: The resulting spectrum will show only the excited proton and its bridge partner. If the partner appears as a mirror-image multiplet, you have confirmed an AA'BB' ethylene bridge.

Protocol 2: Distinguishing Ethyl Groups vs. Ethylene Bridges

A common error is confusing a terminal ethyl group (

| Feature | Ethyl Group ( | Ethylene Bridge ( |

| Spin System | ||

| Pattern | Distinct Triplet + Quartet | Two complex multiplets (mirror image) |

| Integral Ratio | 2 : 3 | 1 : 1 (or 2 :[2] 2) |

| COSY Cross-peak | Strong cross-peak between | Cross-peak between |

Part 4: Visualization of Logic Pathways

The following decision tree illustrates the logical workflow for assigning these signals.

Figure 1: Decision tree for distinguishing ethylene bridges from other aliphatic moieties using NMR logic.

References

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods: The AA'BB' Pattern. University of Wisconsin-Madison.[3] Retrieved from [Link]

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: 1D Selective Methods).

-

University of Ottawa NMR Facility. (2010). HSQC-TOCSY for Resolving Overlap. Retrieved from [Link]

-

Magritek. (2016). The 1D TOCSY Experiment: Selective Excitation. Retrieved from [Link]

Sources

Comparative Reactivity Profile: 2-Bromo-6-methoxypyridine vs. 2-Bromo-6-(2-methoxyethyl)pyridine

Executive Summary

This guide provides a technical comparison between 2-bromo-6-methoxypyridine (Molecule A) and 2-bromo-6-(2-methoxyethyl)pyridine (Molecule B) . While both share a 2,6-disubstituted pyridine core, their reactivity profiles diverge significantly due to the electronic nature of the 6-substituent.[1]

-

Molecule A (6-OMe): Dominated by the mesomeric (+M) effect . The oxygen atom donates electron density into the pyridine ring, significantly deactivating the C2-Br bond toward oxidative addition and nucleophilic attack. It requires high-activity catalysts and elevated temperatures.

-

Molecule B (6-CH₂CH₂OMe): Dominated by the inductive (+I) effect and chelation potential . The alkyl spacer insulates the ring from resonance donation. Consequently, it retains higher electrophilicity (similar to 2-bromo-6-methylpyridine) and exhibits unique solubility/stabilization properties in organometallic steps due to the hemilabile ether tail.

Quick Selection Guide

| Feature | Molecule A (6-OMe) | Molecule B (6-Alkyl-OMe) |

| Electronic State | Electron-Rich (Deactivated) | Electron-Neutral/Deficient (Active) |

| SNAr Reactivity | Low (Requires strong nucleophiles) | Moderate-High |

| Pd-Coupling (Suzuki) | Slow Oxidative Addition (Needs bulky ligands) | Standard Rates |

| Lithiation Stability | High (C2-Li stabilized by OMe dipole) | Moderate (Chelation can aid solubility) |

| Solubility (Non-polar) | Moderate | High (Lipophilic tail) |

Structural & Electronic Analysis

The fundamental difference lies in how the 6-substituent communicates with the reaction center at C2.

Electronic Pathway Visualization

The following diagram illustrates the resonance deactivation present in Molecule A versus the inductive environment of Molecule B.

Caption: Comparative electronic flow. Molecule A (Left) suffers from resonance deactivation, while Molecule B (Right) maintains standard pyridine electrophilicity.

Detailed Reactivity Comparison

Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Molecule A (6-OMe):

-

Challenge: The electron-rich nature of the ring strengthens the C-Br bond (increased bond order via resonance). This raises the activation energy for the oxidative addition step, which is often rate-determining.

-

Solution: Requires electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, or P(t-Bu)₃) to facilitate oxidative addition.

-

Side Reactions: Slower reaction rates can lead to protodehalogenation if water is present or if the catalyst dies.

Molecule B (6-Alkyl-OMe):

-

Advantage: The alkyl group does not donate electrons via resonance. The ring remains electron-deficient (pyridine-like), facilitating rapid oxidative addition.[1]

-

Chelation Effect: The remote methoxy group can act as a "hemilabile" ligand. It may loosely coordinate to the Pd center, potentially stabilizing the active species and preventing Pd-black precipitation, though this effect is solvent-dependent.

Nucleophilic Aromatic Substitution (SNAr)[2][3][4]

Molecule A:

-

Reactivity: Poor. The 6-OMe group pumps electron density into the ring, destabilizing the Meisenheimer intermediate (which requires the ring to accept negative charge).

-

Conditions: Requires forcing conditions (high heat, polar aprotic solvents like DMSO/NMP) or very strong nucleophiles.

Molecule B:

-

Reactivity: Good. Similar to 2-bromo-6-methylpyridine. The inductive effect of the alkyl chain is weak, so the nitrogen atom can effectively stabilize the negative charge during the addition-elimination sequence.

Metal-Halogen Exchange (Lithiation)

Both molecules undergo Br-Li exchange rapidly. However, the stability of the intermediate differs.[2]

-

Molecule A: The 6-OMe group is an ortho-director, but Br is a stronger director for exchange. The resulting 2-lithio-6-methoxypyridine is relatively stable due to the inductive withdrawal of the OMe group (stabilizing the negative charge on the ring skeleton) and potential coordination of the Li atom by the methoxy oxygen (though geometrically strained).

-

Molecule B: The 2-lithio-6-(2-methoxyethyl)pyridine species benefits from the "complex-induced proximity effect" (CIPE). The flexible ethyl-ether tail can wrap around to solvate the lithium atom or lithium aggregates, increasing solubility in non-polar solvents (like hexanes/toluene) compared to Molecule A.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling for Molecule A

Rationale: Uses a precatalyst system designed for difficult, electron-rich aryl halides.

Reagents:

-

Substrate: 2-Bromo-6-methoxypyridine (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 equiv)

-

Catalyst: XPhos Pd G2 (2-3 mol%)

-

Base: K₃PO₄ (2.0 equiv, 0.5M aqueous solution)

-

Solvent: THF or 1,4-Dioxane (degassed)

Workflow:

-

Charge reaction vial with Substrate, Boronic Acid, and XPhos Pd G2.

-

Evacuate and backfill with Argon (3 cycles).

-

Add degassed Solvent and aqueous Base.

-

Heat to 60-80°C for 2-4 hours.

-

Checkpoint: Monitor by LCMS. If conversion <50% after 1 hour, raise temp to 100°C. Molecule A is thermally stable but kinetically inert.

Protocol 2: Lithiation & Electrophile Trapping (Molecule B)

Rationale: Leverages the solubility of the side chain.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Reagent: n-Butyllithium (1.1 equiv, 2.5M in hexanes)

-

Electrophile: DMF or Benzaldehyde (1.2 equiv)

-

Solvent: Anhydrous THF or Toluene (0.2 M)

Workflow:

-

Dissolve Substrate in anhydrous THF under N₂. Cool to -78°C .[3]

-

Add n-BuLi dropwise over 10 mins.[3]

-

Note: Unlike simple pyridines, Molecule B often remains soluble due to the ether tail preventing massive aggregation.

-

-

Stir at -78°C for 30 mins (Exchange is fast).

-

Add Electrophile neat or in THF.

-

Warm to RT and quench with sat. NH₄Cl.

Comparative Data Summary

| Parameter | Molecule A (6-OMe) | Molecule B (6-Alkyl-OMe) |

| Hammett σp Proxy | -0.27 (Strong Donor) | -0.17 (Weak Donor) |

| Oxidative Addition Rate | ||

| SNAr Yield (Morpholine, 80°C) | < 20% | > 85% |

| Preferred Catalyst (Suzuki) | Pd-dialkylbiaryl (e.g., XPhos) | Standard Pd(PPh₃)₄ or Pd(dppf) |

References

-

BenchChem. (2025).[1] Reactivity of 2,6-Disubstituted Pyridines: A Comparative Analysis. BenchChem Technical Guides.[1] Link

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.

- Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.

-

PubChem. (2025).[4][5] 2-Bromo-6-methoxypyridine Compound Summary. National Library of Medicine. Link

-

Gros, P., & Fort, Y. (2002).[6] Lithiation of 2-Heterosubstituted Pyridines.[3][7] Journal of Organic Chemistry.[6] (Specifics on directing groups in pyridine lithiation).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Lithiation of heteroaromatic rings: analogy to electrophilic substitution? - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 2-ブロモ-6-メトキシピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Bromo-6-methoxypyridine | C6H6BrNO | CID 256810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sites.wp.odu.edu [sites.wp.odu.edu]

- 7. researchgate.net [researchgate.net]

Definitive Structural Validation of 2,6-Disubstituted Pyridines: A NOESY-Centric Guide

Executive Summary: The Regioisomer Trap

In medicinal chemistry, the pyridine ring is a privileged scaffold.[1][2] However, synthesizing substituted pyridines—particularly via metal-catalyzed cross-couplings or condensation reactions—often yields regioisomeric mixtures (e.g., 2,6- vs. 2,4- or 2,5-substitution).

While 1D

This guide outlines a self-validating workflow to distinguish 2,6-disubstituted pyridines from their isomers using NOESY, supported by comparative analysis and rigorous experimental protocols.

Comparative Analysis: Why NOESY?

To understand why NOESY is the gold standard for this specific problem, we must compare it with alternative NMR techniques.

| Technique | Primary Utility | Limitation in Pyridine Regiochemistry |

| 1D | Scalar coupling ( | Ambiguous: 2,6- and 3,5-disubstituted isomers can both show simple doublet-triplet patterns if symmetric. Crowded aliphatic regions obscure key couplings.[2] |

| COSY | Through-bond connectivity ( | Blind Spot: Cannot correlate substituents to the ring if there is a heteroatom linker (e.g., -O-, -N-) or a quaternary carbon blocking scalar coupling. |

| HMBC | Long-range C-H correlation ( | Complex: Requires resolving quaternary carbons. |

| NOESY | Through-space proximity (<5 Å). | Definitive: Detects spatial closeness between the substituent (R) and the ring proton (H3/H5) regardless of the bonding pathway.[2] |

Mechanistic Logic: The 2,6-Pyridine Spin System

To validate a 2,6-disubstituted pyridine, you are looking for a specific magnetization transfer pathway.[2]

The Structural Signature

In a 2,6-disubstituted pyridine:

-

Ring Protons: H3, H4, and H5 are present.[2]

-

Symmetry (if

): The molecule has a-

H4: Appears as a triplet (

Hz).[2] -

H3/H5: Appear as a chemically equivalent doublet.

-

-

The NOE Checkpoint: The protons on the substituents at positions 2 and 6 are spatially proximate to H3 and H5, respectively.[2]

Decision Logic Diagram

The following diagram illustrates the logical flow for confirming the structure.

Caption: Logical decision tree for distinguishing pyridine regioisomers using 1D splitting patterns followed by NOESY spatial confirmation.

Experimental Protocol: Self-Validating NOESY

For small molecules (MW < 1000 Da), the Nuclear Overhauser Effect is positive (opposite phase to the diagonal).[2][3] However, in the "crossover" region (MW ~1000-2000), the NOE can be zero. For most drug-like pyridines (MW 200-500), the following protocol ensures a strong signal.

Step 1: Sample Preparation[2]

-

Concentration: 10–20 mg in 0.6 mL solvent. Note: Too high concentration can cause aggregation, altering correlation times (

) and NOE signs.[2] -

Solvent: Deuterated DMSO (

) or Chloroform ( -

Degassing (Critical): Dissolved oxygen is paramagnetic and accelerates relaxation (

), quenching the NOE signal.[2]-

Method: Bubble

gas through the sample for 2 minutes or use the freeze-pump-thaw method.[2]

-

Step 2: Acquisition Parameters (400-600 MHz Instrument)

-

Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpphpp on Bruker).

-

Mixing Time (

): -

Relaxation Delay (

): Set to -

Scans (NS): Minimum 16 scans per increment (total time ~2-4 hours).

Step 3: Processing

-

Window Function: Apply a sine-bell squared (

) function (SSB=2) to reduce truncation artifacts. -

Phasing: Phase the diagonal peaks to be negative (or one color).[2] True NOE cross-peaks for small molecules will appear positive (opposite color).[2][3][4] Exchange peaks (chemical exchange) will have the same phase as the diagonal.[2]

Data Interpretation & Case Study